molecular formula C11H14FN3S B11736674 N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine

N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine

Katalognummer: B11736674
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: XSJZRTUOYYRKBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a propyl group and a fluorinated thiophene moiety, which contributes to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves multiple steps, starting with the preparation of the fluorinated thiophene intermediate. One common method involves the direct fluorination of thiophene using molecular fluorine or other fluorinating agents . The resulting fluorinated thiophene is then subjected to further functionalization to introduce the methyl group.

The next step involves the formation of the pyrazole ring. This can be achieved through a cyclization reaction using appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds. The final step is the alkylation of the pyrazole ring with a propyl group, which can be accomplished using alkyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can produce a variety of substituted thiophene derivatives .

Wissenschaftliche Forschungsanwendungen

N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The fluorinated thiophene moiety may enhance the compound’s ability to interact with biological membranes or proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its combination of a fluorinated thiophene moiety and a pyrazole ring with a propyl substitution. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Eigenschaften

Molekularformel

C11H14FN3S

Molekulargewicht

239.31 g/mol

IUPAC-Name

N-[(5-fluorothiophen-2-yl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C11H14FN3S/c1-2-5-15-8-9(6-14-15)13-7-10-3-4-11(12)16-10/h3-4,6,8,13H,2,5,7H2,1H3

InChI-Schlüssel

XSJZRTUOYYRKBH-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C=C(C=N1)NCC2=CC=C(S2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.